Aflatoxicol B

Description

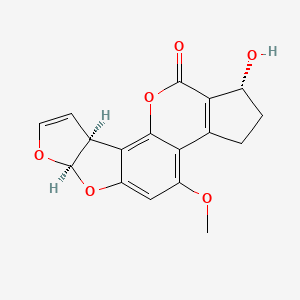

Structure

2D Structure

3D Structure

Properties

CAS No. |

61740-00-9 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

(3S,7R,16R)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9+,17+/m0/s1 |

InChI Key |

WYIWLDSPNDMZIT-MRAOVIAESA-N |

Isomeric SMILES |

COC1=C2C3=C([C@@H](CC3)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

Canonical SMILES |

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 |

Origin of Product |

United States |

Biogenesis and Formation Pathways of Aflatoxicol B

Enzymatic Reduction of Aflatoxin B1 to Aflatoxicol (B190519) B

The conversion of Aflatoxin B1 (AFB1) to Aflatoxicol B (AFL) is a metabolic reduction reaction. researchgate.net Specifically, it involves the reduction of the ketone group on the terminal cyclopentenone ring of the AFB1 molecule to a hydroxyl group, yielding Aflatoxicol. researchgate.net This biotransformation can be a pivotal step in the metabolic fate of AFB1, as the reaction is reversible. Aflatoxicol can be oxidized back to Aflatoxin B1 by dehydrogenase enzymes, potentially prolonging the biological persistence of the parent toxin. researchgate.net

The enzymatic conversion of AFB1 to this compound is catalyzed by a class of enzymes known as reductases. These enzymes are typically found in the soluble cytoplasmic fraction of cells. nih.gov Research has identified these catalysts as NADPH-dependent cytosolic reductases. researchgate.net In various animal species, these enzymes are part of the aldo-keto reductase (AKR) superfamily. The activity of these reductases varies significantly among different species, which is a key factor in determining species-specific susceptibility to Aflatoxin B1 toxicity. nih.gov For instance, poultry species that are more resistant to the acute toxic effects of AFB1, such as chickens, exhibit a higher efficiency in converting AFB1 to aflatoxicol, suggesting this pathway serves a detoxifying role by preventing the formation of the more toxic AFB1-8,9-exo-epoxide. nih.gov

The biogenesis of this compound is critically dependent on the presence of a specific cofactor. The reductase enzymes that catalyze this reaction require the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a hydrogen donor for the reduction of the ketone group on Aflatoxin B1. researchgate.net

The kinetics of this enzymatic reaction have been studied in vitro, particularly in the hepatic cytosol of various poultry species. These studies determine key kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (KM), which reflects the substrate concentration at half-maximal velocity. The intrinsic clearance (CLint), calculated as Vmax/KM, provides a measure of the enzyme's efficiency. Significant differences in these parameters have been observed among species, highlighting varying efficiencies in this compound formation. nih.gov

Table 1. In Vitro Hepatic Cytosolic Enzyme Kinetic Parameters for Aflatoxin B1 Reductase Activity (this compound Production) in Poultry Species

| Poultry Species | Vmax (nmol/min/mg protein) | KM (μM) | Intrinsic Clearance (CLint) (L/h/kg body weight) |

|---|---|---|---|

| Chicken | 1.11 | 134 | 29.8 |

| Quail | 0.14 | 96 | 5.2 |

| Turkey | 0.29 | 111 | 9.4 |

| Duck | 0.03 | 116 | 0.9 |

Microbial Contributions to this compound Production

Various microorganisms, including specific species of fungi and bacteria, possess the enzymatic machinery to convert Aflatoxin B1 into this compound. This capability is a key component of microbial strategies for the biotransformation and detoxification of aflatoxins in the environment.

The ability to reduce Aflatoxin B1 is not limited to higher organisms. A diverse array of microbes can perform this bioconversion. Aflatoxicol was first identified as a transformation product of AFB1 by the fungus Dactylium dendroides. researchgate.net Subsequently, research has shown that non-toxigenic strains of Aspergillus flavus can also reduce the cyclopentenone carbonyl in AFB1 to form aflatoxicol-A. nih.gov

Furthermore, several bacterial genera have been identified as capable of producing this compound from Aflatoxin B1. Strains from the genera Lactobacillus, Pediococcus, and Bacillus have demonstrated the ability to transform AFB1, with aflatoxicol being a consistently detected metabolite. nih.gov

Table 2. Examples of Microorganisms Capable of Converting Aflatoxin B1 to this compound

| Kingdom | Genus/Species |

|---|---|

| Fungi | Dactylium dendroides researchgate.net |

| Fungi | Aspergillus flavus (non-toxigenic strains) nih.gov |

| Bacteria | Lactobacillus curvatus nih.gov |

| Bacteria | Bacillus siamensis nih.gov |

| Bacteria | Bacillus licheniformis nih.gov |

| Bacteria | Pediococcus pentosaceus nih.gov |

While the genetic and regulatory pathways for the biosynthesis of Aflatoxin B1 in fungi like Aspergillus flavus and Aspergillus parasiticus are well-documented, involving a conserved gene cluster regulated by the transcription factors aflR and aflS, the specific genetic regulation of this compound formation is less characterized. nih.govnih.govmdpi.com The conversion of AFB1 to this compound is a metabolic or detoxification step, rather than a primary biosynthetic pathway.

In microorganisms, this conversion is mediated by intracellular enzymes. nih.gov The expression and activity of the specific reductases responsible for this reaction are subject to the host organism's cellular regulatory networks. However, the specific genes encoding these AFB1-reductases and the transcriptional regulators that control their expression in most of the identified microbial species have not been extensively elucidated. Research has focused more on the functional outcome—the degradation of AFB1—rather than the underlying genetic control of the specific reductase enzymes.

Metabolic Fates and Biotransformation of Aflatoxicol B

Phase I Metabolic Pathways of Aflatoxicol (B190519) B

Phase I metabolism of Aflatoxicol B primarily involves oxidative reactions and a critical reversible reduction back to its parent compound, Aflatoxin B1. These initial transformations are crucial in determining the subsequent metabolic pathways and the ultimate biological activity of the compound.

Reversible Reduction to Aflatoxin B1: Enzymatic Reconversion Studies

The interconversion between this compound and Aflatoxin B1 is a key feature of its metabolism. The reduction of Aflatoxin B1 to Aflatoxicol is catalyzed by cytosolic reductase enzymes. pigprogress.netmdpi.com Conversely, the oxidation of Aflatoxicol back to Aflatoxin B1 is a major metabolic route. aacrjournals.orgnih.gov This reversible reaction suggests that Aflatoxicol can act as a reservoir for Aflatoxin B1 within the body, prolonging its biological half-life and potential for toxicity. researchgate.netresearchgate.net

Enzymatic studies have revealed that the dehydrogenase activity responsible for converting Aflatoxicol to Aflatoxin B1 is primarily located in the microsomal fraction of liver cells and requires a hydrogen acceptor like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). aacrjournals.orgnih.gov Interestingly, this process is not inhibited by carbon monoxide, indicating it is not dependent on the heme-containing cytochrome P450 system. aacrjournals.orgnih.gov The optimal pH for this dehydrogenase activity has been reported to be 8.0. aacrjournals.orgnih.gov

Studies using cell-free systems from fungi such as Aspergillus flavus and Rhizopus sp. have also demonstrated this enzymatic interconversion. nih.govnih.gov The enzyme responsible in Rhizopus sp. is suggested to be an NADP-dependent oxidoreductase with an apparent molecular weight of 40,000. jst.go.jpjst.go.jp The optimal pH for the conversion of Aflatoxin B1 to Aflatoxicol was found to be between 6.0 and 7.0, while the reverse reaction (Aflatoxicol to Aflatoxin B1) was optimal at a pH of 7.5 to 9.0. jst.go.jpjst.go.jp

Phase II Conjugation Reactions of this compound

Following Phase I metabolism, this compound and its metabolites can undergo Phase II conjugation reactions. These processes typically involve the addition of endogenous molecules to increase water solubility and facilitate excretion from the body, generally leading to detoxification.

Glucuronidation and Sulfation of this compound: Enzyme Systems and Conjugates

While direct glucuronidation or sulfation of this compound is not extensively documented, the hydroxylated metabolites of Aflatoxin B1, which can be formed from this compound, are known to undergo these conjugation reactions. maljnutr.org.my For instance, metabolites like Aflatoxin M1 and Aflatoxin P1 can be conjugated with glucuronic acid and sulfate (B86663). maljnutr.org.my The formation of glucuronide and sulfate conjugates of Aflatoxin M1 has been observed in rhesus monkeys. chinayyhg.com In rats, the glucuronide conjugate of Aflatoxin P1 is a major biliary metabolite. chinayyhg.com These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. maljnutr.org.mydrughunter.com

In Vitro and Ex Vivo Metabolic Modeling of this compound Biotransformation

The study of this compound metabolism has been greatly advanced through the use of various in vitro and ex vivo models. These experimental systems allow for the detailed investigation of metabolic pathways and the enzymes involved under controlled conditions.

Liver preparations, including postmitochondrial and microsomal fractions, from various species including humans, have been instrumental in elucidating the metabolic pathways of this compound. aacrjournals.orgnih.gov These studies have been crucial in identifying the dehydrogenation of Aflatoxicol to Aflatoxin B1 as a major metabolic route and in characterizing the enzymes responsible. aacrjournals.orgnih.gov

Primary hepatocytes from different species such as mouse, rat, and human have also been used to compare the metabolism of Aflatoxin B1 and its metabolites, including Aflatoxicol. nih.govresearchgate.net These models provide a more integrated view of metabolism within an intact cell. For example, studies with rainbow trout hepatocytes have shown the interconversion of Aflatoxin B1 and Aflatoxicol and have been used to assess the DNA binding of these compounds. oup.comnih.gov

The Caco-2 cell line, a model for the human intestinal epithelium, has been employed to study the transport and metabolism of Aflatoxin B1 and the formation of metabolites like Aflatoxicol. asm.org Such models are valuable for understanding the role of the intestine in the initial metabolism of aflatoxins. Furthermore, in silico models based on empirical mathematical equations are being developed to simulate the metabolism of Aflatoxin B1 and the formation of Aflatoxicol in different species, offering a computational approach to predicting metabolic fates. nih.gov

Interactive Data Table: In Vitro and Ex Vivo Models for this compound Metabolism

| Model System | Species | Key Findings | Reference |

| Liver Postmitochondrial & Microsomal Fractions | Human, Rat, Mouse, Rabbit, Guinea Pig, Trout | Dehydrogenation of Aflatoxicol to Aflatoxin B1 is a major pathway. aacrjournals.orgnih.gov | aacrjournals.org, nih.gov |

| Primary Hepatocytes | Mouse, Rat, Human | Aflatoxicol is a main metabolite in human cells. nih.govresearchgate.net | nih.gov, researchgate.net |

| Primary Hepatocytes | Rainbow Trout | Demonstrated interconversion of Aflatoxin B1 and Aflatoxicol and their DNA binding. oup.comnih.gov | oup.com, nih.gov |

| Caco-2 Cells | Human | Used to study intestinal transport and metabolism to Aflatoxicol. asm.org | asm.org |

| Cell-free Fungal Extracts | Aspergillus flavus, Rhizopus sp. | Showed enzymatic interconversion of Aflatoxin B1 and Aflatoxicol. nih.govnih.gov | nih.gov, nih.gov |

Utilization of Cellular and Subcellular Fractions for this compound Metabolism Studies

To investigate the metabolic fate of this compound, researchers utilize various cellular and subcellular fractions, which allow for the isolation and characterization of specific enzymatic activities. Liver homogenates are often the starting point, providing a complete complement of cellular machinery. nih.gov Further centrifugation of liver homogenates separates them into distinct fractions, including the post-mitochondrial supernatant (S9 fraction), microsomes, and the cytosol (the soluble portion of the cytoplasm). nih.govmdpi.comnih.gov

The S9 fraction, which contains both microsomal and cytosolic enzymes, is valuable for studying the interplay between different metabolic systems. mdpi.com For instance, studies using the S9 fraction have demonstrated the conversion of Aflatoxin B1 to Aflatoxicol. mdpi.com

Microsomal fractions, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) monooxygenases and other membrane-bound enzymes. aesacademy.orgsrce.hr These fractions are essential for studying oxidative metabolism. nih.govresearchgate.net For example, the oxidation of Aflatoxicol and its parent compound, Aflatoxin B1, to various hydroxylated metabolites has been observed in microsomal preparations. nih.govresearchgate.net

The cytosolic fraction contains soluble enzymes, such as reductases and transferases. nih.govnih.gov Studies using cytosolic fractions have been instrumental in identifying the enzymes responsible for the reduction of Aflatoxin B1 to Aflatoxicol. nih.govresearchgate.netnih.gov The comparison of metabolic activities across these different fractions from various species helps to elucidate species-specific differences in this compound biotransformation. nih.gov

Role of Liver Microsomal and Cytosolic Enzyme Systems in this compound Biotransformation

The biotransformation of this compound is primarily governed by the enzymatic activities within the liver's microsomal and cytosolic compartments. These systems can both form this compound from its precursor and further metabolize it.

The formation of Aflatoxicol is a reductive process, catalyzed by NADPH-dependent reductases, also known as ketoreductases, found in the cytosolic fraction of liver cells. aesacademy.orgsrce.hrresearchgate.net This enzymatic reaction converts the cyclopentenone carbonyl group of Aflatoxin B1 into a hydroxyl group, yielding Aflatoxicol. researchgate.netresearchgate.net The activity of these cytosolic reductases varies significantly among species, with rabbit and trout preparations showing high activity, while guinea pig cytosol is almost inactive. nih.govresearchgate.net Human liver cytosol demonstrates an intermediate capacity for this conversion. nih.gov The rapid reduction of Aflatoxin B1 to Aflatoxicol in the cytosol of species like the channel catfish is thought to contribute to their resistance to Aflatoxin B1 toxicity. nih.gov

Conversely, Aflatoxicol can be metabolized back to Aflatoxin B1 through an oxidative reaction. This dehydrogenation is primarily carried out by a microsomal enzyme system that requires a hydrogen acceptor like nicotinamide adenine dinucleotide phosphate (NADP). nih.govresearchgate.net This activity is distinct from the typical heme-containing cytochrome P450 system, as it is not inhibited by carbon monoxide. nih.govresearchgate.net Human liver microsomal preparations have been found to be particularly active in converting Aflatoxicol back to Aflatoxin B1, more so than preparations from other species tested. nih.gov

Furthermore, post-mitochondrial liver fractions, which contain both microsomes and cytosol, can oxidize Aflatoxicol (or the Aflatoxin B1 regenerated from it) into other metabolites. researchgate.net These products include Aflatoxin M1, Aflatoxin Q1, Aflatoxin P1, and Aflatoxin H1. nih.govresearchgate.net The formation of some metabolites, such as Aflatoxicol H1, requires the combined action of both microsomal hydroxylase and cytoplasmic reductase systems. researchgate.netnih.gov

Research Findings on this compound Metabolism

The following tables summarize key findings from in vitro studies on the enzymatic conversion of Aflatoxin B1 to Aflatoxicol and the subsequent metabolism of Aflatoxicol in different species and subcellular fractions.

Table 1: In Vitro Reduction of Aflatoxin B1 to Aflatoxicol by Liver Cytosolic Fractions in Various Species

| Species | Relative Reductase Activity | Key Findings | Reference(s) |

| Rabbit | High | Among the most active species in reducing Aflatoxin B1 to Aflatoxicol. | nih.govresearchgate.net |

| Rainbow Trout | High | Possesses a potent NADPH-dependent soluble enzyme for Aflatoxicol formation. The rate of Aflatoxicol production is significantly higher than in channel catfish. | nih.govnih.gov |

| Channel Catfish | High | Rapidly reduces Aflatoxin B1 to Aflatoxicol at a rate 40- to 65-fold greater than rainbow trout, contributing to its resistance. | nih.gov |

| Human | Intermediate | Demonstrates moderate activity in converting Aflatoxin B1 to Aflatoxicol. | nih.gov |

| Rat | Intermediate | Aflatoxicol is a major metabolite found in the plasma of rats. | capes.gov.br |

| Monkey | Intermediate | Shows moderate reductase activity. | nih.gov |

| Mouse | Intermediate | Exhibits moderate reductase activity. | nih.gov |

| Guinea Pig | Very Low / Absent | Cytosolic fractions show almost no activity for Aflatoxicol formation. | nih.govresearchgate.net |

Table 2: In Vitro Metabolism of Aflatoxicol by Liver Microsomal and Post-Mitochondrial Fractions

| Enzyme System / Fraction | Metabolic Reaction | Cofactor/Inhibitor | Key Findings | Reference(s) |

| Microsomal Fraction | Aflatoxicol → Aflatoxin B1 | NADP+ (Required) | A major pathway involving dehydrogenation. Human liver preparations are highly active. Not inhibited by carbon monoxide, indicating it's not a typical P450-dependent reaction. | nih.gov |

| Post-Mitochondrial Fraction | Aflatoxicol → Oxidative Metabolites (AFQ1, AFP1, AFH1, AFM1, AFB2a) | Not specified | These metabolites are formed from Aflatoxicol and/or the Aflatoxin B1 produced from it. Formation is inhibited by carbon monoxide. | nih.govresearchgate.net |

| Microsomal & Cytosolic Fractions | Aflatoxin B1 → Aflatoxicol H1 | Not specified | Formation of Aflatoxicol H1 requires the combined action of both microsomal hydroxylase and cytoplasmic reductase systems. | researchgate.netnih.gov |

| Microsomal Fraction (Trout) | Aflatoxicol → Lethal Metabolites | NADPH (Required) | In the presence of trout liver microsomes and NADPH, Aflatoxicol is activated to a form that is lethal to Bacillus subtilis. | nih.gov |

Advanced Analytical Methodologies for Aflatoxicol B Detection and Quantification

Chromatographic Separation Techniques for Aflatoxicol (B190519) B Analysis

Chromatographic techniques form the cornerstone of Aflatoxicol B analysis, enabling its separation from complex sample matrices and other co-occurring mycotoxins. The choice of chromatographic method depends on factors such as the required sensitivity, the complexity of the sample, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of aflatoxins, including this compound. When coupled with fluorescence detection (FLD), HPLC offers high sensitivity, as aflatoxins are naturally fluorescent compounds. However, the fluorescence intensity of some aflatoxins can be enhanced through derivatization. For instance, post-column derivatization with reagents like bromine or iodine can significantly improve the detection limits for certain aflatoxins. lcms.cz Photochemical derivatization using UV light is another approach to enhance the fluorescence of specific aflatoxins. frontiersin.org

UV detection is a more universal detection method for HPLC. Aflatoxins exhibit strong UV absorbance, with a characteristic absorption maximum around 365 nm. nih.gov While generally less sensitive than fluorescence detection for trace analysis, UV detection is a robust and reliable method for quantifying higher concentrations of this compound.

Table 1: Typical HPLC-FLD Parameters for Aflatoxin Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of water, methanol (B129727), and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: 365 nm, Emission: 435-450 nm |

| Post-Column Derivatization | Photochemical or chemical (e.g., bromine) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, though its direct application to this compound and other aflatoxins is limited due to their low volatility. To overcome this, derivatization is typically required to convert the aflatoxins into more volatile compounds suitable for GC analysis. researchgate.net Silylation is a common derivatization technique used for this purpose.

An alternative approach involves the analysis of volatile organic compounds (VOCs) produced by the aflatoxin-producing fungi, such as Aspergillus flavus and Aspergillus parasiticus. canberra.edu.aunih.gov The profile of these VOCs, when analyzed by GC-MS, can serve as an indirect marker for the presence of aflatoxin contamination. canberra.edu.aunih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with mass spectrometry (MS), UHPLC-MS provides a highly selective and sensitive method for the determination of this compound. nih.govnih.govfrontiersin.orgresearchgate.net This technique often eliminates the need for derivatization, simplifying sample preparation. s4science.at The use of smaller particle size columns in UHPLC leads to sharper peaks and better separation of analytes. nih.gov

Table 2: Representative UHPLC-MS Parameters for Aflatoxin Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile (often with additives like formic acid or ammonium (B1175870) formate) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (ToF) |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool in this compound research, providing not only quantification but also crucial information for the structural confirmation and elucidation of the compound and its metabolites.

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the unambiguous identification and quantification of this compound. wikipedia.orgnationalmaglab.org In MS/MS, a precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. wikipedia.orgnationalmaglab.org This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio by filtering out background interferences. nih.gov The selection of specific precursor-to-product ion transitions provides a high degree of certainty in the identification of the target analyte. nih.gov The fragmentation patterns of aflatoxins are well-characterized, aiding in their identification. researchgate.net A study on the in vitro metabolism of Aflatoxin B1 utilized HPLC-MS/MS for the selective and sensitive quantification of its metabolites, including aflatoxicol. digitellinc.com

Table 3: Illustrative MS/MS Parameters for Aflatoxin Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| Aflatoxin B1 | 313.0 | 285.0 | 241.0 | 25-35 |

| Aflatoxin B2 | 315.0 | 287.0 | 259.0 | 25-35 |

| Aflatoxin G1 | 329.0 | 243.0 | 311.0 | 20-30 |

| Aflatoxin G2 | 331.0 | 313.0 | 245.0 | 20-30 |

Note: The specific parameters for this compound would require experimental optimization but would follow a similar principle of precursor ion selection and fragmentation.

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.gov This level of accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for the structural elucidation of unknown compounds and the confirmation of the identity of known substances like this compound. researchgate.net HRMS is particularly useful in metabolomics studies to identify novel metabolites of this compound. researchgate.net The ability to obtain high-resolution mass spectra of both the precursor and product ions aids in piecing together the structure of the molecule. researchgate.net

Isotope Dilution Mass Spectrometry for this compound Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for the precise quantification of mycotoxins. This method is renowned for its high accuracy and precision, as it corrects for both matrix effects and variations in instrument response by using a stable isotope-labeled internal standard. In the context of aflatoxin analysis, IDMS, typically coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been extensively developed for major aflatoxins like B1, B2, G1, and G2. nih.govresearchgate.nethpst.cz

For this compound, the application of IDMS is less documented than for its parent compound, Aflatoxin B1. The development of a specific IDMS method for this compound would necessitate the synthesis of a stable isotope-labeled this compound (e.g., ¹³C or ²H labeled). This labeled compound would serve as the internal standard, added to a sample at a known concentration before extraction and cleanup. During LC-MS/MS analysis, the ratio of the signal from the native this compound to that of the isotope-labeled standard is measured. This ratio allows for accurate quantification, effectively nullifying signal suppression or enhancement from the sample matrix. researchgate.net

While comprehensive studies detailing a fully validated IDMS method exclusively for this compound are limited, the principles established for Aflatoxin B1 are directly applicable. nih.gov The optimization process would involve selecting specific precursor-to-product ion transitions for both native and labeled this compound in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. nih.gov The accuracy of such a method makes it an invaluable tool for reference measurements and for validating other quantitative methods.

Immunochemical Assays for this compound Detection

Immunochemical assays utilize the specific binding interaction between an antibody and an antigen for detection. These methods, including ELISA and lateral flow assays, are widely used for rapid screening of mycotoxins due to their high sensitivity and ease of use.

Enzyme-Linked Immunosorbent Assays (ELISA) Development for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For mycotoxin analysis, a competitive ELISA format is typically employed. In this format, the mycotoxin in the sample competes with a labeled mycotoxin (an enzyme conjugate) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the mycotoxin in the sample. r-biopharm.com

The development of a robust ELISA for this compound faces a significant challenge related to antibody specificity. Most available antibodies have been developed to target Aflatoxin B1 (AFB1), the more prevalent and toxic parent compound. Research into the cross-reactivity of these anti-AFB1 antibodies has shown that they exhibit very low or negligible binding to this compound. One study that developed a quantitative ELISA for AFB1 using antibodies from the yolk of laying hens reported 0% cross-reactivity with aflatoxicol. nih.gov Similarly, another study noted very low cross-reactivity of a monoclonal antibody with aflatoxicol. core.ac.uk

This lack of cross-reactivity means that standard ELISA kits designed for Aflatoxin B1 are unsuitable for the detection or quantification of this compound. The development of a specific and sensitive ELISA for this compound would require the production of monoclonal or polyclonal antibodies raised specifically against this compound haptens conjugated to a carrier protein. To date, the availability of such dedicated commercial ELISA kits remains limited, underscoring a gap in rapid screening tools for this specific metabolite.

Table 1: Reported Cross-Reactivity of Anti-Aflatoxin B1 Antibodies with this compound

| Antibody Source/Type | Target Analyte | This compound Cross-Reactivity (%) | Reference |

| Laying Hen (Polyclonal) | Aflatoxin B1 | 0% | nih.gov |

| Monoclonal Antibody (AF2) | Aflatoxin B1 | Very Low | core.ac.uk |

Lateral Flow Immunoassays for Rapid this compound Screening

Lateral Flow Immunoassays (LFIAs), also known as strip tests, are a popular format for rapid, on-site screening of contaminants. These devices operate on the principle of immunochromatography, where a liquid sample moves along a porous membrane and interacts with immobilized antibodies and signal reporters, such as gold nanoparticles. unito.itmdpi.com In a competitive format for mycotoxin detection, the intensity of the test line is inversely related to the analyte concentration in the sample. unito.it

Similar to the challenges faced in ELISA development, the creation of an LFIA for this compound is entirely dependent on the availability of specific antibodies. Given that antibodies developed for Aflatoxin B1 show minimal to no cross-reactivity with this compound, existing LFIAs for AFB1 cannot reliably detect this metabolite. nih.govcore.ac.uk Consequently, a positive result from an AFB1 strip test does not rule out the presence of this compound, and a negative result cannot be interpreted as the absence of contamination by this specific compound.

The development of a dedicated LFIA for this compound would require the production of high-affinity monoclonal antibodies specific to this compound and their integration into the strip test format. This would involve optimizing the concentration of the antibody-gold nanoparticle conjugate and the immobilized antigen on the test line to achieve the desired sensitivity and specificity. Currently, there is a lack of commercially available LFIAs designed specifically for the rapid screening of this compound in food and feed samples.

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is a critical step in the analytical workflow for mycotoxin detection. The primary goals are to extract the target analyte from a complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of strategy depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the analytical technique to be used. silverson.comnih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a traditional method for sample cleanup based on the differential partitioning of compounds between two immiscible liquid phases. For aflatoxins, LLE often involves an initial extraction with a polar solvent mixture (e.g., methanol/water or acetonitrile/water) followed by partitioning with a non-polar solvent like hexane (B92381) to remove lipids, or with a solvent like chloroform (B151607) to extract the aflatoxins. nih.govnih.gov Optimization of LLE for this compound would involve adjusting solvent types, ratios, and pH to maximize the recovery of this moderately polar compound while minimizing the co-extraction of matrix interferences. youtube.com

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers better cleanup and concentration compared to LLE. SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while interferences pass through, after which the analyte is eluted with a small volume of a strong solvent. sigmaaldrich.com For aflatoxins, C18 (reversed-phase) or Florisil (normal-phase) cartridges are commonly used. nih.gov Optimization for this compound would focus on:

Sorbent Selection: Choosing a sorbent (e.g., C18, silica, or polymer-based) that provides the best retention and subsequent elution for this compound.

Loading Conditions: Adjusting the solvent composition and pH of the sample extract to ensure efficient retention on the sorbent.

Wash Steps: Using specific solvents to rinse the cartridge and remove co-extracted impurities without dislodging the target analyte.

Elution: Selecting a solvent or solvent mixture that provides complete and rapid elution of this compound from the sorbent.

While many studies have optimized SPE and LLE for Aflatoxin B1, specific protocols tailored to the unique polarity and chemical properties of this compound are not as extensively documented.

Table 2: General Parameters for SPE Optimization

| Parameter | Objective | Typical Variables |

| Sorbent Material | Maximize retention of this compound | C18, Polymeric (e.g., HLB), Silica |

| Sample Loading | Ensure analyte is retained on the column | Dilution of extract, pH adjustment |

| Wash Solvent | Remove interferences without losing analyte | Water, low-percentage organic solvent |

| Elution Solvent | Recover all analyte in a small volume | Methanol, Acetonitrile, Ethyl acetate |

Immunoaffinity Column Clean-up for this compound

Immunoaffinity Column (IAC) cleanup is considered the gold standard for sample preparation in mycotoxin analysis, particularly for complex matrices. researchgate.net These columns contain monoclonal antibodies specific to the target mycotoxin(s) covalently bound to a solid support, such as sepharose gel. nih.gov When a sample extract is passed through the column, the antibodies selectively capture the target analyte(s), while matrix components are washed away. The purified analyte is then eluted with a solvent like methanol or acetonitrile, which denatures the antibody and releases the toxin. nih.govmzfoodtest.com

The high specificity of the antigen-antibody interaction results in exceptionally clean extracts, which enhances the sensitivity and reliability of subsequent chromatographic analysis. nih.govlctech.de However, this specificity is also the primary limitation for this compound analysis using currently available IACs. Commercial IACs are typically designed to bind Aflatoxin B1, B2, G1, and G2. lctech.de As established in the context of immunoassays, the antibodies used in these columns have demonstrated poor recognition of the this compound structure. nih.govcore.ac.uk

Therefore, passing a sample containing this compound through a standard aflatoxin IAC would likely result in very low or no retention of the analyte, leading to its loss during the loading and washing steps. For effective IAC cleanup of this compound, a column containing antibodies raised specifically against this compound would be required. The development and commercialization of such a specific IAC are necessary to apply this powerful cleanup technique to the analysis of this compound.

Method Validation and Quality Assurance in this compound Quantification

The accurate and reliable quantification of this compound is essential for research, food safety, and regulatory compliance. To ensure that analytical results are dependable, laboratories must implement rigorous method validation and quality assurance protocols. researchgate.netjuniperpublishers.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose, while quality assurance involves systematic actions to ensure that the analysis consistently meets specified requirements. demarcheiso17025.comyoutube.com

Method Validation Parameters

Method validation encompasses the evaluation of several key performance characteristics to establish the reliability and limitations of a quantitative method. nih.gov These parameters ensure the method is accurate, precise, and specific for the analyte in the sample matrix being tested. nih.gov

Linearity: Linearity assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. jmbfs.org This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the resulting calibration curve. An R² value close to 1.0 indicates a strong linear relationship. demarcheiso17025.comjmbfs.org For mycotoxin analysis, high linearity is expected over the relevant concentration range. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. juniperpublishers.com The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy under the stated experimental conditions. juniperpublishers.comnih.gov These limits are crucial for determining the sensitivity of the method. nih.gov They are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response from blank samples. juniperpublishers.comyoutube.com

Accuracy and Recovery: Accuracy refers to the closeness of the analytical result to the true value. It is often assessed through recovery studies, where a known amount of the analyte (this compound) is added to a blank sample matrix (spiking). The sample is then analyzed, and the percentage of the added analyte that is measured (% recovery) is calculated. researchgate.net Acceptable recovery ranges are often defined by regulatory bodies.

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The variation in results obtained by the same analyst, on the same equipment, over a short period. researchgate.net

Reproducibility (Inter-day precision): The variation in results obtained in different laboratories or by different analysts over a longer period. researchgate.netrsc.org

Selectivity and Specificity: Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. nih.govnih.gov In the context of this compound, this means the method should not produce a false positive result due to the presence of other aflatoxins or structurally related compounds. researchgate.net For instance, studies on antibodies for aflatoxin analysis show varying cross-reactivity with different metabolites, highlighting the importance of assessing selectivity. researchgate.net

The following tables summarize typical performance data from validation studies for aflatoxins, which serve as a proxy for the expected performance of a validated method for this compound.

Table 1: Example Validation Parameters for Aflatoxin Analysis by HPLC-FLD

| Parameter | Aflatoxin B1 | Aflatoxin B2 | Aflatoxin G1 | Aflatoxin G2 | Source |

| Linearity Range (µg/kg) | 0.4 - 7.2 | 0.4 - 7.2 | 0.4 - 7.2 | 0.4 - 7.2 | researchgate.net |

| R² | > 0.999 | > 0.999 | > 0.999 | > 0.999 | researchgate.net |

| LOD (µg/kg) | 0.13 | 0.13 | 0.13 | 0.13 | researchgate.net |

| LOQ (µg/kg) | 0.4 | 0.4 | 0.4 | 0.4 | researchgate.net |

| Recovery (%) | 92.21 - 108.28 | 92.21 - 108.28 | 92.21 - 108.28 | 92.21 - 108.28 | researchgate.net |

| Repeatability (RSD%) | < 5.16 | < 5.16 | < 5.16 | < 5.16 | researchgate.net |

| Reproducibility (RSD%) | < 8.63 | < 8.63 | < 8.63 | < 8.63 | researchgate.net |

Table 2: Validation Data from UPLC-FD Method for Aflatoxins in Peanuts

| Parameter | Aflatoxin B1 | Aflatoxin B2 | Aflatoxin G1 | Aflatoxin G2 | Source |

| Linearity Range (µg/L) | 0.2 - 20 | 0.05 - 5 | 0.2 - 20 | 0.05 - 5 | nih.gov |

| LOD (µg/kg) | 0.1 | 0.025 | 0.1 | 0.025 | nih.gov |

| LOQ (µg/kg) | 0.3 | 0.075 | 0.3 | 0.075 | nih.gov |

| Recovery (%) | 76.5 - 99.8 | 76.5 - 99.8 | 76.5 - 99.8 | 76.5 - 99.8 | nih.gov |

| Precision (RSD%) | < 6 | < 6 | < 6 | < 6 | nih.gov |

Quality Assurance and Quality Control

Quality Assurance (QA) and Quality Control (QC) are integral to maintaining the reliability of analytical testing over time. youtube.com A robust QA/QC plan is essential for any laboratory conducting this compound quantification. youtube.com

Certified Reference Materials (CRMs): CRMs are highly characterized and stable materials with a certified concentration of the analyte. mdpi.com They are used for method validation, calibration of instruments, and assessing the accuracy of results. sigmaaldrich.comidealmedical.co.za Using a CRM that is matrix-matched to the samples being analyzed provides the highest level of confidence in the accuracy of the measurements. mdpi.comfapas.com Several suppliers offer CRMs for various aflatoxins in different matrices like animal feed, peanut butter, and standard solutions. sigmaaldrich.comfapas.comnsilabsolutions.comfapas.com

Proficiency Testing (PT) Schemes: Participation in PT schemes is a critical component of external quality assessment. wur.nl PT providers distribute homogeneous samples to multiple laboratories, who then analyze the samples and report their results. nmisa.orgresearchgate.net The provider evaluates the laboratory's performance against the known or consensus value, often using z-scores. nmisa.orgresearchgate.net Regular and successful participation in PT schemes demonstrates a laboratory's competence and provides objective evidence of the reliability of its analytical results. fapas.comnih.gov

Internal Quality Control (QC): Internal QC involves the routine analysis of control samples alongside test samples to monitor the performance of the analytical process. researchgate.net This can include:

Control Charts: Plotting the results of QC samples over time to visually monitor trends, shifts, or increased variability in the analytical system. researchgate.net

Analysis of Blanks: Analyzing reagent blanks and method blanks to check for contamination.

Replicate Samples: Analyzing duplicate samples to monitor the precision of the method.

Quality Control Materials: Using in-house or commercially available QC materials with known analyte concentrations to check for accuracy in every analytical batch. fapas.comtestqual.com

By combining comprehensive method validation with a stringent QA/QC program, analytical laboratories can ensure the generation of high-quality, defensible data for the quantification of this compound.

Occurrence and Distribution of Aflatoxicol B in Environmental and Biological Matrices

Prevalence Studies of Aflatoxicol (B190519) B in Food and Agricultural Commodities

Studies on the prevalence of aflatoxins, including the potential for Aflatoxicol B formation, have been conducted worldwide on a variety of food and agricultural products. nih.gov These mycotoxins are common contaminants in staple foods, particularly in regions with warm and humid climates that favor fungal growth. nih.gov

Cereal grains and oilseeds are major vectors for aflatoxin contamination and, consequently, for the potential presence of this compound. Maize, groundnuts, rice, sorghum, and oilseeds are among the most frequently contaminated commodities. mdpi.comnih.gov The contamination can occur both before and after harvesting. nih.gov Improper drying and storage conditions of cereal grains, where the moisture content remains high, create a conducive environment for fungal growth and aflatoxin production. nih.gov

A study on maize indicated that delayed harvesting can significantly increase aflatoxin levels. aflasafe.com For instance, a delay of three to four weeks after maturity led to a four-fold and more than seven-fold increase in aflatoxin concentrations, respectively. aflasafe.com Similarly, in rice, improper drying that leaves a moisture content above 14% promotes fungal growth. nih.gov

Table 1: Prevalence of Aflatoxin B1 in Various Cereal Grains and Oilseeds

| Commodity | Region/Country | Prevalence/Concentration | Reference |

|---|---|---|---|

| Maize | Global | Aflatoxin levels can increase significantly with delayed harvest. | aflasafe.com |

| Rice | Global | Prone to contamination if moisture content is >14%. | nih.gov |

| Groundnuts | Mali | Aflatoxin B1 levels in kernels and paste increased during storage, exceeding permissible levels. | researchgate.net |

| Wheat | Global | Susceptible to contamination, especially with poor storage. | nih.gov |

Dairy and livestock products can become contaminated with aflatoxin metabolites when animals consume feed containing Aflatoxin B1. nih.govselko.com Aflatoxin B1 is metabolized in the liver of dairy cows and other animals and can be excreted in milk as Aflatoxin M1, a hydroxylated metabolite. nih.govlgcstandards.com The presence of Aflatoxin M1 in milk and dairy products is an indicator of the initial contamination of animal feed with Aflatoxin B1, which can also be converted to this compound.

The carry-over of Aflatoxin B1 from feed to milk is a significant concern for the dairy industry. nih.gov Studies have shown a direct relationship between the concentration of Aflatoxin B1 in feed and the resulting concentration of Aflatoxin M1 in milk. nih.gov Pasteurization and other heat treatments have little effect on reducing aflatoxin levels in milk. lgcstandards.com

Table 2: Occurrence of Aflatoxin M1 in Dairy Products

| Product | Contamination Details | Reference |

|---|---|---|

| Raw Milk | Aflatoxin M1 is excreted in the milk of cows consuming contaminated feed. | nih.govlgcstandards.com |

| Milk Products | Aflatoxin M1 can be present in products like cheese and yogurt. | lgcstandards.com |

Geographical Distribution and Regional Variations in this compound Occurrence

The occurrence of aflatoxins, and by extension this compound, exhibits significant geographical and regional variations, largely influenced by climatic conditions. nih.gov Tropical and subtropical regions, with their warm and humid climates, provide ideal environments for the growth of aflatoxin-producing fungi. nih.gov Consequently, countries situated between 40°N and 40°S latitudes are particularly susceptible to high levels of aflatoxin contamination in their agricultural commodities. un.org

In Africa and Asia, aflatoxin contamination is a major issue, affecting staple crops like maize and groundnuts. nih.gov A study in Benin revealed that food and feed from all eight agroecological zones were contaminated with aflatoxins, with variations in the types of aflatoxins found in northern and southern regions. scirp.org Similarly, in China, a spatial analysis showed that aflatoxin contamination in feedstuff and raw milk was most concentrated in the temperate monsoon climate zone. nih.gov Climate change is expected to potentially expand the geographical distribution of aflatoxin-producing fungi to more temperate regions. researchgate.net

Factors Influencing this compound Accumulation in Contaminated Substrates

The accumulation of aflatoxins, including the potential for this compound formation, is influenced by a combination of environmental factors and post-harvest practices. nih.gov

Environmental factors play a crucial role in the growth of Aspergillus species and subsequent aflatoxin production. mdpi.com Key factors include temperature, humidity, and soil moisture. nih.gov High temperatures and drought conditions, particularly during the pre-harvest stage of crops, can stress the plants and make them more susceptible to fungal invasion and toxin production. nih.gov The optimal temperature for the growth of Aspergillus flavus and the production of aflatoxins is generally between 25°C and 37°C. mdpi.com Water activity is another critical factor, with higher levels generally favoring fungal growth and toxin synthesis. nih.gov

Post-harvest practices are critical in preventing the proliferation of aflatoxins. researchgate.net Improper handling and storage of crops can significantly contribute to contamination. nih.gov Factors such as inadequate drying, poor storage conditions with high humidity and temperature, and insect or rodent damage can all promote fungal growth and increase aflatoxin levels. mdpi.comudom.ac.tz

Effective post-harvest management includes rapid and proper drying of crops to a safe moisture level, storing them in clean, dry, and well-ventilated facilities, and protecting them from pests. aflasafe.com Delays in drying and storage in damp conditions can lead to a rapid increase in aflatoxin concentrations. aflasafe.com For example, aflatoxin levels in maize can increase tenfold in just three days if the grain is not dried properly after harvesting. aflasafe.com

This compound in Animal Feeds and By-Products

The contamination of animal feeds with mycotoxins is a global issue, with Aflatoxin B1 being one of the most prevalent and toxic. The metabolic conversion of AFB1 to this compound within animals leads to the presence of this compound in their tissues and other by-products. The extent of this conversion and the resulting concentrations of this compound can vary depending on the animal species, the level of AFB1 contamination in the feed, and the specific feed ingredients.

Research Findings in Animal Tissues

Scientific investigations have confirmed the presence of Aflatoxicol as a residue in the tissues of various animal species following the consumption of feed contaminated with Aflatoxin B1.

In a study involving feeder pigs administered an oral dose of AFB1, Aflatoxicol (AFL) was detected in the kidney, liver, and muscle tissues. The research indicated that the level of AFL, when detected, was approximately 10% of the Aflatoxin B1 level nih.gov. This finding highlights a direct correlation between the intake of the parent toxin and the resulting concentration of its metabolite in edible tissues. The residues of Aflatoxicol, along with AFB1 and another metabolite, Aflatoxin M1, were found to decrease over time after the withdrawal of the contaminated feed nih.gov.

Similarly, research on fish has demonstrated the presence of Aflatoxicol in their tissues after exposure to AFB1-contaminated feed. In a study on rainbow trout fed a diet containing high levels of AFB1, Aflatoxicol was detected in the muscle tissue. The concentrations of Aflatoxicol were observed to be 2.1 μg/kg after 3 hours of feeding and 1.6 μg/kg after 24 hours nih.gov.

The table below summarizes the findings on Aflatoxicol detection in the tissues of pigs.

Aflatoxicol (AFL) Residues in Pig Tissues

| Tissue | Aflatoxicol (AFL) Level Relative to Aflatoxin B1 (AFB1) | Source |

|---|---|---|

| Kidney | ~10% of AFB1 level | nih.gov |

| Liver | ~10% of AFB1 level | nih.gov |

| Muscle | ~10% of AFB1 level | nih.gov |

The following table presents the concentration of Aflatoxicol found in the muscle of rainbow trout after exposure to Aflatoxin B1.

Aflatoxicol Concentration in Rainbow Trout Muscle

| Time After Feeding | Aflatoxicol Concentration (μg/kg) | Source |

|---|---|---|

| 3 hours | 2.1 | nih.gov |

| 24 hours | 1.6 | nih.gov |

While the presence of this compound has been confirmed in animal tissues, comprehensive quantitative data across a wide range of animal feeds and by-products remains a subject of ongoing research. The majority of studies on mycotoxin contamination in animal agriculture have historically focused on the parent compounds, such as Aflatoxin B1, and other major metabolites like Aflatoxin M1, particularly in milk and dairy products. The development of more sensitive analytical methods and a growing awareness of the potential biological activity of metabolites like this compound are expected to lead to more extensive monitoring and data collection in the future.

Molecular Mechanisms of Aflatoxicol B Interactions with Biological Systems

Aflatoxicol (B190519) B Interactions with Macromolecules

The biological activity of Aflatoxicol B is significantly influenced by its ability to interact with and form adducts with essential cellular macromolecules, namely DNA and proteins.

While the primary carcinogenic pathway for Aflatoxin B1 (AFB1) involves its epoxidation by cytochrome P450 enzymes to form AFB1-8,9-epoxide which then binds to DNA, this compound also contributes to genotoxicity. The formation of this compound serves as a metabolic reservoir, as it can be oxidized back to AFB1, thereby prolonging the exposure of the cell to the parent carcinogen and its reactive epoxide. This re-conversion mechanism means that this compound indirectly facilitates the formation of the ultimate carcinogenic DNA adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua).

Studies have shown that Aflatoxicol is not merely a detoxification product; it is considered highly toxic and capable of inducing the generation of DNA adducts and contributing to hepatocarcinogenicity. Research comparing the DNA binding efficiencies of various aflatoxin metabolites has been crucial in elucidating these mechanisms. Although direct covalent binding of this compound to DNA is less efficient than that of the activated AFB1-epoxide, its presence ensures a sustained intracellular pool from which the more reactive AFB1 can be regenerated, leading to persistent DNA damage over time.

The principal adduct formed from the AFB1 pathway, which this compound supports, is the AFB1-N7-Gua adduct. This adduct is chemically unstable and can subsequently lead to the formation of more persistent and mutagenic lesions, such as the Aflatoxin B1-formamidopyrimidine (FAPY) adduct, or result in depurination, creating an abasic site in the DNA sequence.

Aflatoxins, as a class of lipophilic compounds, are known to interact with various proteins, most notably serum albumins. These interactions can be non-covalent or covalent. Non-covalent binding to serum albumin acts as a transport and distribution mechanism for aflatoxins throughout the body. Spectroscopic and molecular modeling studies on several aflatoxins (B1, B2, G1, G2, and M1) have demonstrated the formation of stable complexes with human serum albumin (HSA), with binding constants typically in the range of 10⁴ to 10⁵ dm³/mol. While specific studies on this compound are limited, its structural similarity to other aflatoxins suggests it likely participates in similar non-covalent interactions with albumin, influencing its pharmacokinetic profile.

Covalent adduct formation with proteins is also a significant mechanism. The reactive AFB1-8,9-epoxide, whose formation is indirectly supported by the this compound reservoir, can covalently bind to the ε-amino group of lysine (B10760008) residues in albumin, forming AFB1-lysine adducts. These adducts are stable and have a longer half-life in circulation compared to DNA adducts, making them reliable biomarkers for assessing aflatoxin exposure. The binding of aflatoxins to proteins can modulate their biological activity and contribute to cellular injury.

| Aflatoxin | Binding Constant (K) with HSA (dm³/mol) |

| Aflatoxin B1 | 2.1 x 10⁴ - 4.5 x 10⁴ |

| Aflatoxin B2 | Similar to Aflatoxin B1 |

| Aflatoxin G1 | Similar to Aflatoxin B1 |

| Aflatoxin M1 | Similar to Aflatoxin B1 |

| Aflatoxin G2 | Slightly lower than other aflatoxins |

This table presents binding constant data for various aflatoxins with Human Serum Albumin (HSA), providing context for the likely protein-binding interactions of the structurally related this compound. Data sourced from spectroscopic studies.

Enzyme Modulation and Inhibition by this compound

This compound interacts with several enzyme systems, acting as both a substrate and a modulator, which is central to its metabolic fate and biological effects.

The relationship between this compound and cytochrome P450 (CYP450) enzymes is bidirectional and critical to its toxicity. While Aflatoxin B1 is metabolized by CYP450 enzymes (such as CYP1A2 and CYP3A4 in humans) to its reactive epoxide, this compound can act as a substrate for these same enzymes to be oxidized back to Aflatoxin B1.

This compound is primarily formed from Aflatoxin B1 through the action of cytosolic NADPH-dependent reductases, which belong to the aldo-keto reductase (AKR) superfamily. These enzymes catalyze the reduction of the cyclopentenone carbonyl group of AFB1 to produce this compound. In some species, this conversion is a significant metabolic pathway. For instance, the higher production of aflatoxicol in chickens is linked to their relative resistance to aflatoxicosis.

Conversely, the detoxification of reactive aflatoxin metabolites involves other enzyme families. For example, Aflatoxin B1-aldehyde reductase (AFAR), a member of the AKR superfamily (e.g., human AKR7A3), plays a protective role by detoxifying the AFB1-dialdehyde, a cytotoxic metabolite formed from the hydrolysis of the AFB1-epoxide. While not directly acting on this compound, these enzymes are part of the broader metabolic network influencing aflatoxin toxicity.

Furthermore, the formation of this compound can be inhibited by certain natural compounds. Studies have shown that curcumin (B1669340), a compound found in turmeric, strongly inhibits the activity of the reductase enzymes in chicken liver cytosols responsible for converting AFB1 to aflatoxicol.

| Enzyme Family | Role in Relation to this compound | Specific Examples |

| Aldo-Keto Reductases (AKR) | Catalyze the formation of this compound from Aflatoxin B1. | Cytosolic NADPH-dependent reductases |

| Cytochrome P450 (CYP) | Catalyze the oxidation of this compound back to Aflatoxin B1. | CYP1A2, CYP3A4 |

| Aflatoxin B1-Aldehyde Reductase (AFAR) | Detoxify other reactive aflatoxin metabolites (AFB1-dialdehyde). | Human AKR7A3, Rat AKR7A1 |

Cellular Uptake, Transport, and Efflux Mechanisms of this compound

Specific studies detailing the active transport and efflux mechanisms for this compound are not extensively documented. However, based on the physicochemical properties of aflatoxins, which are highly lipophilic, their movement across cellular membranes is largely governed by passive diffusion. This process does not require energy and allows the molecule to move down its concentration gradient through the phospholipid bilayer of the cell membrane.

Once inside the cell, the fate of this compound is determined by the metabolic interactions described above, including its potential reconversion to AFB1 or conjugation for eventual elimination. The existence of specific efflux transporters, such as those from the ATP-binding cassette (ABC) superfamily that might actively pump this compound out of the cell, has not been specifically characterized for this metabolite.

Carrier-Mediated Transport Systems for this compound

The entry of this compound into cells is a critical first step in its toxicological pathway. While lipophilic compounds like aflatoxins can cross cell membranes via passive diffusion, the involvement of carrier-mediated transport systems can significantly influence their intracellular concentration and, consequently, their biological effects.

Research on the specific carrier proteins involved in the transport of this compound is limited. However, studies on AFB1 and other metabolites provide some indications. For instance, the ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein or BCRP) has been implicated in the efflux of AFB1 and its metabolite Aflatoxin M1 from cells. nih.gov This suggests that similar transporters might be involved in the transport of this compound.

One study on the effects of AFB1 on trophoblastic JEG-3 cells observed alterations in the expression of several transporter proteins, including ABCC2 and OAT4, after prolonged exposure. The researchers hypothesized that this response might be due to a secondary metabolite of AFB1, which could include this compound. nih.gov This finding, while indirect, suggests a potential interaction between this compound and cellular transport systems.

Table 1: Transporter Proteins Potentially Involved in Aflatoxin Transport

| Transporter Family | Specific Transporter | Substrate(s) Mentioned in Aflatoxin Research | Potential Role in this compound Transport (Hypothesized) |

| ABC Transporters | ABCG2 (BCRP) | Aflatoxin B1, Aflatoxin M1 nih.gov | Efflux from the cell |

| ABC Transporters | ABCC2 | Aflatoxin B1 (indirectly) nih.gov | Efflux from the cell |

| Solute Carrier (SLC) Transporters | OAT4 | Aflatoxin B1 (indirectly) nih.gov | Uptake into the cell |

It is important to note that direct evidence for carrier-mediated transport of this compound is currently lacking, and further research is needed to identify the specific transporters involved and to elucidate their roles in the uptake and efflux of this mycotoxin.

Intracellular Localization and Distribution of this compound

Once inside the cell, the distribution of this compound to various subcellular compartments determines its sites of action and metabolic fate. As with its transport, the specific intracellular localization of this compound has not been extensively studied. However, research on AFB1 provides a foundational understanding.

Studies using fluorescence microscopy have shown that AFB1 and/or its fluorescent metabolites localize in both the cytoplasm and the nucleus of hepatocytes. nih.gov Furthermore, immunocytochemical studies have identified AFB1-nucleic acid adducts predominantly in the mitochondria and nuclei of liver cells. nih.gov Given that this compound is a major metabolite of AFB1, it is plausible that it would also be found in these compartments.

The liver is the primary site of AFB1 metabolism, where it is converted to various metabolites, including this compound. nih.govnih.gov Therefore, hepatocytes are expected to have significant intracellular concentrations of this compound. The presence of this compound in the nucleus is of particular concern due to its potential to interact with DNA and other nuclear components, which could lead to genotoxic effects. researchgate.netnih.gov Its localization in the mitochondria could also have implications for cellular energy metabolism and the induction of oxidative stress.

Table 2: Subcellular Distribution of Aflatoxin B1 and its Metabolites

| Subcellular Compartment | Evidence for Presence of Aflatoxin B1 and/or its Metabolites | Potential Implications of this compound Localization |

| Cytoplasm | Primary fluorescence observed in hepatocytes nih.gov | Site of metabolic activation and interaction with cytoplasmic proteins |

| Nucleus | Primary fluorescence observed in hepatocytes nih.gov; Localization of AFB1-nucleic acid adducts nih.gov | Potential for DNA adduction, genotoxicity, and interference with transcription |

| Mitochondria | Localization of AFB1-nucleic acid adducts nih.gov | Potential for mitochondrial DNA damage, disruption of cellular respiration, and induction of apoptosis |

Biological and Physicochemical Degradation Strategies for Aflatoxicol B

Microbial Biodegradation of Aflatoxicol (B190519) B

Biological degradation offers an environmentally friendly approach to mycotoxin abatement. This method leverages the metabolic activities of various microorganisms to transform Aflatoxicol B into less toxic or non-toxic compounds. The process is primarily enzymatic, involving specific metabolic pathways inherent to the degrading microbe.

Identification of this compound-Degrading Microorganisms and Consortia

Numerous microorganisms have been identified for their ability to metabolize aflatoxins, including the this compound metabolite. While much of the research has centered on Aflatoxin B1 (AFB1), the degradation pathways often involve this compound as an intermediate. The conversion of AFB1 to aflatoxicol is a known microbial process, and subsequently, some of these organisms can further metabolize aflatoxicol. juit.ac.inasm.org

Fungi such as Aspergillus niger, Eurotium herbariorum, and Rhizopus species can convert AFB1 to Aflatoxicol A (AFL-A), which is then converted to this compound (AFL-B) through the action of organic acids or other components in the medium. juit.ac.insemanticscholar.orgresearchgate.net These fungi can also further metabolize both AFB1 and aflatoxicol into other unknown substances over time, indicating a degradation pathway for aflatoxicol itself. juit.ac.inresearchgate.net Studies have shown that the interconversion between Aflatoxin B1 and aflatoxicol is mediated by intracellular enzymes found in fungi like Aspergillus flavus and Rhizopus spp. asm.org

Bacteria, including various species of Lactic Acid Bacteria (LAB) like Lactobacillus, Bifidobacterium, and Propionibacterium, are also extensively studied for their role in aflatoxin removal, although their primary mechanism is often physical binding rather than metabolic degradation. juniperpublishers.com

Table 1: Microorganisms Involved in Aflatoxin Metabolism and Degradation

| Microorganism | Class | Role in this compound Degradation | Reference |

|---|---|---|---|

| Aspergillus niger | Fungus | Converts AFB1 to Aflatoxicol A, which is then converted to this compound; further metabolizes aflatoxicol. | juit.ac.insemanticscholar.org |

| Eurotium herbariorum | Fungus | Converts AFB1 to Aflatoxicol A, leading to the formation of this compound. | juit.ac.insemanticscholar.orgnih.gov |

| Rhizopus oryzae & Rhizopus oligosporus | Fungi | Biotransform AFB1 into Aflatoxicol A and this compound. | irost.ir |

Enzymatic Pathways of Microbial this compound Detoxification (e.g., Laccases, Reductases)

The detoxification of this compound is fundamentally an enzymatic process. The key enzymes involved are typically oxidoreductases, which catalyze reactions that alter the toxic structure of the mycotoxin.

Reductases : The formation of aflatoxicol from AFB1 is a reduction reaction, specifically the reduction of the cyclopentenone carbonyl group. juit.ac.in This process is reversible and mediated by intracellular reductase enzymes present in various fungi and other organisms. asm.orgresearchgate.net The same or similar enzymes could potentially be involved in the reverse reaction, converting aflatoxicol back to AFB1, which can then be targeted by other degradation pathways. juit.ac.ininrs.ca

Laccases and Peroxidases : These enzymes are known to degrade the parent compound, AFB1, and their mechanism of action suggests they would also be effective against this compound. Laccases, which are multi-copper oxidases, degrade aflatoxins by targeting the furan (B31954) ring and lactone ring structures. inrs.ca The degradation can proceed through mechanisms like epoxidation, hydroxylation, O-demethylation, and reduction of double bonds. inrs.ca Since this compound retains the core difurocoumarin structure of AFB1, it is susceptible to attack by these oxidative enzymes. The process alters the molecular structure, leading to a significant reduction in toxicity.

Genetic Basis of this compound Biodegradation in Microbes

The ability of a microorganism to degrade this compound is encoded in its genome. The specific genes are those that code for the production of the detoxifying enzymes discussed previously. While specific genes for this compound degradation are not extensively characterized, the genetic basis can be inferred from the enzymes involved.

For instance, the genes responsible for producing laccases and peroxidases in white-rot fungi like Pleurotus ostreatus or bacteria like Bacillus subtilis are fundamental to their aflatoxin-degrading capabilities. Similarly, the genes encoding for NADPH-dependent reductases, which are involved in the biotransformation of AFB1 to aflatoxicol, are crucial. researchgate.netresearchgate.net Research into the genetic makeup of potent degrading strains allows for the potential enhancement of these properties through genetic engineering, aiming to develop more efficient and robust microbial agents for mycotoxin detoxification.

Physicochemical Approaches for this compound Degradation

Beyond biological methods, several physicochemical strategies have been developed to degrade or remove this compound from contaminated matrices. These methods rely on chemical reactions or physical adsorption to achieve detoxification.

Advanced Oxidation Processes (AOPs) for this compound Abatement (Mechanisms of degradation)

Advanced Oxidation Processes (AOPs) utilize highly reactive chemical species, primarily hydroxyl radicals (•OH), to oxidatively degrade recalcitrant organic compounds like this compound.

The mechanism of AOPs, such as ozonation or the use of hydrogen peroxide with a catalyst (Fenton's reagent), involves the generation of these powerful oxidizing agents. The hydroxyl radicals attack the this compound molecule, particularly at the C8-C9 double bond within the furan ring and the lactone ring. This attack initiates a series of reactions, including epoxidation, hydroxylation, and ultimately, the cleavage of the rings. The disruption of these structural features, which are responsible for the molecule's toxicity, leads to the formation of smaller, less toxic degradation products. The opening of the lactone ring, for example, results in a significant loss of fluorescence and toxicity. alameed.edu.iq

Adsorption and Sequestration Technologies for this compound (Mechanism of binding)

Adsorption technologies employ binding agents that sequester this compound, preventing its absorption in the gastrointestinal tract. These agents are typically added to animal feed.

The primary mechanism of binding involves chemisorption, where the mycotoxin adheres to the surface of the adsorbent material. Clay minerals, such as bentonites and zeolites (hydrated aluminosilicates), are effective adsorbents. juit.ac.in The binding occurs through an ion-dipole interaction between the carbonyl groups (C=O) in the lactone ring of the this compound molecule and the exchangeable cations (e.g., Ca2+, Na+) present on the surface and in the interlamellar regions of the clay. At higher humidity levels, the mechanism can also involve the formation of hydrogen bonds between the carbonyl oxygens and the water molecules that hydrate (B1144303) the exchangeable cations. This complexation effectively immobilizes the mycotoxin, allowing it to pass through the digestive system without being absorbed.

Table 2: Adsorption Technologies for Aflatoxin Sequestration

| Adsorbent Type | Key Structural Feature | Mechanism of Binding | Reference |

|---|---|---|---|

| Bentonites | Layered aluminosilicates | Ion-dipole interaction with exchangeable cations; Hydrogen bonding. | juit.ac.in |

| Zeolites | Microporous aluminosilicates | Adsorption onto surfaces and within pores via ion-dipole interactions. | juit.ac.in |

Based on a comprehensive search of the available scientific literature, there is a notable lack of specific mechanistic studies focusing solely on the heat and pH-induced degradation of this compound. The vast majority of research on aflatoxin degradation centers on its parent compound, Aflatoxin B1 (AFB1).

While Aflatoxicol is recognized as a significant reversible metabolite of Aflatoxin B1, detailed investigations into the specific pathways, kinetics, and degradation products of this compound under varying heat and pH conditions are not well-documented in publicly accessible research. The existing literature extensively covers the degradation of AFB1, often mentioning Aflatoxicol as a product of biotransformation, but does not extend to a thorough analysis of this compound's own stability and degradation mechanisms under physicochemical pressures like heat and pH.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables on the "Heat and pH-Induced Degradation of this compound (Mechanistic studies)" as the specific data and mechanistic studies required to do so are not available in the reviewed sources. To present information on AFB1 degradation would deviate from the specific focus on this compound requested by the user.

Comparative Academic Studies Involving Aflatoxicol B

Comparative Biotransformation of Aflatoxicol (B190519) B and Related Aflatoxins (e.g., Aflatoxin B1, Aflatoxin M1)

The biotransformation of aflatoxins is a complex process primarily occurring in the liver, involving a suite of enzymes that determine the ultimate toxic potential of these compounds. mdpi.com The metabolic pathways are qualitatively similar across many vertebrate species, but quantitative differences in enzyme activity lead to significant variations in species susceptibility. mdpi.com

Aflatoxin B1 (AFB1) undergoes several key metabolic transformations:

Epoxidation: Cytochrome P450 (CYP) enzymes convert AFB1 to the highly reactive AFB1-8,9-epoxide (AFBO), a critical step for its carcinogenic activity. nih.govmdpi.com

Hydroxylation: This pathway leads to the formation of Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1). nih.govresearchgate.net AFM1, while less carcinogenic than AFB1, is a significant concern as it is excreted in milk. mdpi.commdpi.com

Reduction: Aflatoxicol B (AFL) is formed through the reduction of AFB1, a reaction catalyzed by NADPH-dependent reductases. nih.govbionte.com This conversion is reversible, allowing this compound to act as a reservoir for AFB1, potentially prolonging its toxic effects. nih.govnih.gov

Demethylation: This process results in the formation of Aflatoxin P1 (AFP1), which is considered a less toxic metabolite. nih.gov

In comparative studies using rainbow trout hepatocytes, the metabolism of AFB1, this compound, and AFM1 was investigated. nih.gov The results showed that the primary metabolite from AFB1 incubation was this compound, while incubation with this compound yielded AFB1, highlighting the reversible nature of this metabolic step. nih.gov Similarly, AFM1 was the main product from AFL-M1 incubation. nih.gov

Species-specific differences in biotransformation are significant. For instance, in human hepatocytes, this compound, along with AFM1 and AFQ1, are the main metabolites of AFB1. nih.gov In contrast, mouse hepatocytes primarily produce AFP1. nih.gov Duck liver homogenates have also been shown to metabolize AFB1 to this compound. nih.gov

Table 1: Comparative Biotransformation of Aflatoxins

| Parent Compound | Metabolic Pathway | Key Metabolite(s) | Key Enzymes | Significance |

|---|---|---|---|---|

| Aflatoxin B1 | Reduction | This compound | NADPH-dependent reductases | Reversible reaction; this compound can act as a reservoir for Aflatoxin B1. nih.govnih.gov |

| Aflatoxin B1 | Epoxidation | AFB1-8,9-epoxide (AFBO) | Cytochrome P450 (CYP) enzymes | Highly reactive and carcinogenic intermediate. nih.govmdpi.com |

| Aflatoxin B1 | Hydroxylation | Aflatoxin M1, Aflatoxin Q1 | Cytochrome P450 (CYP) enzymes | Aflatoxin M1 is excreted in milk and is also a potent toxin. mdpi.comnih.gov |

| Aflatoxin B1 | Demethylation | Aflatoxin P1 | Cytochrome P450 (CYP) enzymes | Considered a detoxification pathway. nih.gov |

Comparative Analytical Method Performance for this compound and Other Mycotoxins

The accurate detection and quantification of this compound and other mycotoxins in various matrices are crucial for food safety and research. Several analytical techniques are employed, each with its own set of performance characteristics.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a standard method for the analysis of aflatoxins, including this compound. mdpi.comtandfonline.com For Aflatoxins B1 and G1, a derivatization step with trifluoroacetic acid (TFA) is often used to enhance their fluorescence intensity. shimadzu.com However, for confirmatory analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity. shimadzu.comelsevier.eselsevier.es

LC-MS/MS offers several advantages, including the ability to detect multiple mycotoxins simultaneously and provide structural confirmation through fragmentation patterns. elsevier.esnih.gov This is particularly important for complex matrices like food, feed, and biological samples. elsevier.esnih.gov Studies have shown that LC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ) for this compound and other mycotoxins. For example, a method for the simultaneous determination of AFM1, this compound, and sterigmatocystin (B1681140) in cheese reported LOQs of 2.0 ng/kg for AFM1, 5.0 ng/kg for this compound, and 1.0 ng/kg for sterigmatocystin. mdpi.comdntb.gov.ua